molecular formula C19H17N5O2 B7850877 N-[4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]phenyl]acetamide

N-[4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]phenyl]acetamide

Cat. No.: B7850877
M. Wt: 347.4 g/mol
InChI Key: ZSVYWBRRWYZTJS-UHFFFAOYSA-N
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Description

N-[4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]phenyl]acetamide is a complex organic compound that features a benzimidazole moiety, a pyrrole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]phenyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the benzimidazole moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products

    Oxidation: Oxidation of the amino group can lead to the formation of nitro derivatives.

    Reduction: Reduction of carbonyl groups can yield alcohols.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

N-[4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]phenyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: It can interfere with cellular pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Uniqueness: The combination of benzimidazole, pyrrole, and acetamide groups in a single molecule is unique and contributes to its diverse biological activities.

    Biological Activity: Its potential to inhibit enzymes and interfere with cellular pathways sets it apart from other similar compounds.

Properties

IUPAC Name

N-[4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-11(25)21-12-6-8-13(9-7-12)24-10-16(26)17(18(24)20)19-22-14-4-2-3-5-15(14)23-19/h2-9H,10,20H2,1H3,(H,21,25)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVYWBRRWYZTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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